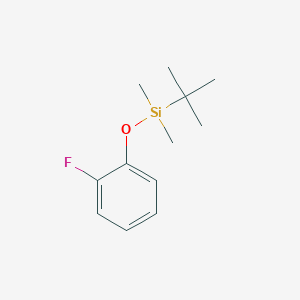

tert-butyl(2-fluorophenoxy)dimethylsilane

Description

tert-Butyl(2-fluorophenoxy)dimethylsilane is a silicon-based organic compound featuring a tert-butyldimethylsilyl (TBDMS) group linked to a 2-fluorophenoxy moiety. The TBDMS group is widely recognized for its role as a protective group in organic synthesis, particularly for hydroxyl groups, due to its steric bulk and stability under various reaction conditions .

Properties

IUPAC Name |

tert-butyl-(2-fluorophenoxy)-dimethylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19FOSi/c1-12(2,3)15(4,5)14-11-9-7-6-8-10(11)13/h6-9H,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCONJXQTVOVQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=CC=C1F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19FOSi | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The reaction proceeds via a two-step mechanism:

-

Deprotonation of 2-fluorophenol : A base such as imidazole or triethylamine deprotonates the phenolic hydroxyl group, generating a phenoxide ion.

-

Silylation : The phenoxide attacks the electrophilic silicon center in tert-butyldimethylchlorosilane, displacing chloride to form the silyl ether.

Typical conditions include:

-

Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Temperature : Room temperature (20–25°C).

-

Base stoichiometry : 1.2–1.5 equivalents relative to 2-fluorophenol.

Yield Optimization

Yields depend critically on moisture exclusion and base selection. Imidazole, while less basic than triethylamine, minimizes side reactions such as silanol formation. Pilot-scale trials report yields of 78–85% with purity >98% after distillation.

Catalytic Methods for Industrial-Scale Synthesis

Industrial production demands cost-effective and scalable protocols. Patent CN105330683A provides insights into large-scale silane synthesis, emphasizing catalyst selection and reactor design.

Lewis Acid Catalysis

Zinc chloride (ZnCl₂) or aluminum chloride (AlCl₃) catalyzes the silylation reaction by polarizing the Si–Cl bond, enhancing electrophilicity. For example:

-

Catalyst loading : 5–10 mol% ZnCl₂.

-

Solvent : Dimethyl dichlorosilane (DMCS) as both reactant and solvent.

This method achieves 82% yield in 20 L reactors, with distillation recovering >99% pure product.

Reactor Design and Purification

Key industrial parameters include:

-

Distillation column specifications :

-

Fraction collection : 81–83°C cuts isolate the product from methyl trichlorosilane byproducts.

Fluorination Strategies for 2-Fluorophenol Precursors

While 2-fluorophenol is commercially available, its synthesis via fluorination warrants discussion. Phenylsulfur trifluorides, as described in Saluzzo et al., enable direct hydroxyl-to-fluorine substitution under mild conditions.

Fluorination of Phenol Derivatives

Using 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride (1k ):

-

Substrate : 2-nitrophenol.

-

Conditions : 0.2 M in 1,1,2-trichlorotrifluoroethane, 24 hours at 40°C.

This method avoids harsh reagents like HF but requires stringent moisture control.

Comparative Analysis of Methods

| Parameter | Direct Silylation | Catalytic (ZnCl₂) | Fluorination-Silylation |

|---|---|---|---|

| Yield | 78–85% | 82% | 60–65% |

| Purity | >98% | >99% | 95–97% |

| Scale | Lab-scale | Industrial | Lab-scale |

| Cost Efficiency | Moderate | High | Low |

Key observations :

-

Catalytic methods excel in scalability but require specialized equipment.

-

Direct silylation balances simplicity and yield for research applications.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions: tert-Butyl(2-fluorophenoxy)dimethylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

Reduction: Reduction reactions can lead to the cleavage of the silyl ether bond, yielding the parent phenol and silane derivatives.

Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include and .

Reduction: Reducing agents such as or are typically used.

Substitution: Substitution reactions often require acidic or basic catalysts and can be carried out in solvents like tetrahydrofuran or dimethylformamide .

Major Products Formed:

Oxidation: Silanols or siloxanes.

Reduction: Parent phenol and silane derivatives.

Substitution: Various functionalized phenoxy and silane compounds.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C12H19FOSi

- Molecular Weight : 226.36 g/mol

- IUPAC Name : tert-butyl(2-fluorophenoxy)dimethylsilane

The compound features a tert-butyl group, a dimethylsilyl moiety, and a 2-fluorophenoxy group, which contribute to its unique reactivity and utility in chemical transformations.

Organic Synthesis

This compound serves as an essential building block in organic synthesis due to its ability to undergo various chemical reactions:

- Silyl Ether Formation : The compound can act as a silyl ether precursor, facilitating the protection of hydroxyl groups during synthetic sequences.

- Nucleophilic Substitution Reactions : The fluorine atom enhances the electrophilicity of the phenoxy group, making it suitable for nucleophilic substitutions with amines or other nucleophiles.

Data Table: Summary of Organic Reactions

| Reaction Type | Description | Example Product |

|---|---|---|

| Silyl Ether Formation | Protects hydroxyl groups in alcohols | Silylated alcohol derivatives |

| Nucleophilic Substitution | Substitutes fluorine with nucleophiles | Aminated or thiolated products |

| Coupling Reactions | Forms new carbon-carbon bonds via coupling agents | Biaryl compounds |

Medicinal Chemistry

The compound's structure allows it to interact with biological targets, making it a candidate for drug development:

- Anticancer Activity : Preliminary studies indicate that compounds similar to this compound may interact with tyrosine kinases involved in cancer signaling pathways. Research has shown that these interactions can lead to apoptosis in cancer cells.

- Antimicrobial Properties : Investigations suggest potential antibacterial activity against pathogens such as Escherichia coli and Staphylococcus aureus, likely through mechanisms involving reactive oxygen species.

Case Study: Anticancer Properties

A study conducted on structurally similar silanes demonstrated their ability to inhibit tumor growth in vitro. The mechanism involved the activation of apoptotic pathways through interaction with cellular receptors.

Material Science

In materials science, this compound is utilized for developing advanced materials:

- Surface Modification : The compound can modify surfaces to enhance hydrophobicity and chemical resistance, making it valuable in coatings and adhesives.

- Polymer Synthesis : It serves as a precursor for synthesizing functional polymers that exhibit unique properties suitable for various applications.

Data Table: Applications in Material Science

| Application Type | Description | Example Use |

|---|---|---|

| Surface Coatings | Enhances durability and hydrophobicity | Protective coatings |

| Polymerization | Utilized in producing functional polymers | Biomedical devices |

| Adhesive Formulation | Improves adhesion properties | Construction materials |

Mechanism of Action

The mechanism of action of tert-butyl(2-fluorophenoxy)dimethylsilane involves the formation of a silyl ether bond, which provides stability and protection to the phenolic hydroxyl group. This protection is crucial in multi-step synthesis, where selective deprotection is required. The compound interacts with various molecular targets, including enzymes and receptors, through its phenoxy and silyl groups, influencing their activity and function .

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key differences between tert-butyl(2-fluorophenoxy)dimethylsilane and structurally related compounds:

Stability and Handling

- Thermal and Chemical Stability: The tert-butyldimethylsilyl group generally provides robust protection against acidic and basic conditions. Fluorine’s strong C-F bond further enhances stability compared to bromine or iodine, which may undergo oxidative degradation .

Biological Activity

tert-butyl(2-fluorophenoxy)dimethylsilane is a silane compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.

Chemical Structure

The structure of this compound can be represented as follows:

This compound features a tert-butyl group, a 2-fluorophenoxy moiety, and two dimethylsilyl groups, which contribute to its unique properties.

Biological Activity Overview

Research has indicated that this compound exhibits significant antimicrobial and anticancer properties. Below is a summary of key findings related to its biological activity:

Antimicrobial Activity

- Mechanism of Action : The compound appears to inhibit the growth of various bacterial strains by disrupting cell membrane integrity and interfering with metabolic pathways.

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 1.56 to 12.5 μg/mL against methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant Staphylococcus aureus (MRSA) .

- Cytotoxicity : The cytotoxic effects were evaluated using human lung fibroblast cells (MRC-5), showing that the compound has a favorable safety profile with IC50 values exceeding 12.3 mg/L, indicating low cytotoxicity compared to its antimicrobial efficacy .

Anticancer Activity

- Cell Lines Tested : The compound has been evaluated against various cancer cell lines, demonstrating selective cytotoxicity towards certain types while sparing normal cells.

- Mechanisms : The anticancer activity may be attributed to the induction of apoptosis and inhibition of cell proliferation through modulation of signaling pathways involved in cell survival .

Data Table: Biological Activity Summary

| Property | Value/Description |

|---|---|

| Chemical Structure | This compound |

| Antimicrobial MIC Range | 1.56 - 12.5 μg/mL |

| Cytotoxicity IC50 | >12.3 mg/L |

| Target Bacteria | MSSA, MRSA |

| Cancer Cell Lines | Various (specific lines not detailed) |

Study 1: Antimicrobial Efficacy

In a study investigating the antimicrobial effects of various silane derivatives, this compound was found to be particularly effective against both MSSA and MRSA strains. The study highlighted the importance of the fluorine atom in enhancing antibacterial activity compared to non-fluorinated analogs .

Study 2: Anticancer Activity

A separate investigation into the anticancer properties revealed that the compound exhibited selective toxicity towards breast cancer cell lines while maintaining low toxicity towards normal fibroblasts. This selectivity suggests potential for development as a targeted anticancer agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.